molecular formula C16H18Cl3O6P B13829238 3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate CAS No. 4467-21-4

3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate

Cat. No.: B13829238
CAS No.: 4467-21-4
M. Wt: 443.6 g/mol
InChI Key: DLPJKVIZJBVNNT-UHFFFAOYSA-N
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Description

3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate (CAS 4467-21-4) is a synthetic coumarin derivative of significant interest in chemical and biomedical research . Coumarins are recognized as a "privileged scaffold" in medicinal chemistry due to their drug-like properties, including high solubility, low molecular weight, and diverse biological activities, making them ideal candidates for drug discovery and development . This specific compound is structurally characterized by a coumarin core substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and a bis(3-chloropropyl) phosphate ester group at the 7-hydroxy position . The molecular formula is C16H18Cl3O6P . Research into related coumarin-phosphate esters, such as the bis(2-chloroethyl) analog (Haloxon), indicates potential applications as biologically active agents, though the specific mechanisms of action for this compound are an area of ongoing investigation . Acute toxicology data from rodent studies report an oral LD50 of 211 mg/kg, underscoring the necessity for careful handling . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

CAS No.

4467-21-4

Molecular Formula

C16H18Cl3O6P

Molecular Weight

443.6 g/mol

IUPAC Name

(3-chloro-4-methyl-2-oxochromen-7-yl) bis(3-chloropropyl) phosphate

InChI

InChI=1S/C16H18Cl3O6P/c1-11-13-5-4-12(10-14(13)24-16(20)15(11)19)25-26(21,22-8-2-6-17)23-9-3-7-18/h4-5,10H,2-3,6-9H2,1H3

InChI Key

DLPJKVIZJBVNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCl)OCCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of 7-hydroxy-4-methylcoumarin, the core structure, is typically achieved via a Pechmann condensation reaction involving resorcinol and methyl acetoacetate catalyzed by acidic catalysts. This forms the coumarin ring system with a hydroxy group at position 7 and a methyl group at position 4.

Catalysts and Conditions

A highly efficient catalyst system involves a tripolite loading type catalyst , prepared by impregnating diatomite with a mixture of sulfuric acid and p-toluenesulfonic acid, followed by drying and roasting at high temperature (450–600 °C). This catalyst offers high activity, ease of recovery, and minimal side reactions, suitable for industrial scale production.

Typical Procedure and Yields

Step Details
Catalyst Preparation Soak diatomite in 5–10% acid solution (sulfuric acid:toluene sulfonic acid ratio ~1:0.2–0.8), dry at 80–100 °C, roast at 450–600 °C for 2–4 hours.
Reaction Mix resorcinol and methyl acetoacetate in molar ratios 1:0.6–1.6 with catalyst (5–15% w/w of resorcinol). Heat at 90–130 °C for 1–3 hours under stirring.
Workup Filter off catalyst, remove excess methyl acetoacetate by reduced pressure distillation, precipitate crude product by cooling in water, filter and recrystallize from 95% ethanol.
Yield Up to 92% yield of white crystalline 7-hydroxy-4-methylcoumarin.

Summary Table of Conditions and Yields

Parameter Range/Value
Sulfuric acid concentration 5–10% solution
Acid ratio (H2SO4 : TsOH) 1 : 0.2–0.8
Roasting temperature 450–600 °C
Reaction temperature 90–130 °C
Reaction time 1–3 hours
Catalyst loading 5–15% (w/w relative to resorcinol)
Yield 90–92%

(Adapted from patent CN101723925A)

Preparation of Bis(3-chloropropyl) Phosphate Moiety

Synthesis of Tri(chloropropyl) Phosphate (TCPP)

The bis(3-chloropropyl) phosphate group is derived from tri(chloropropyl) phosphate intermediates. The preparation of TCPP involves the reaction of phosphorus oxychloride (POCl3) with propylene oxide in the presence of heterogeneous metal oxide catalysts such as alumina (Al2O3), zirconia (ZrO2), or silica-alumina.

Catalytic Process Details

  • Catalysts : Metal oxide catalysts with formula $$[(X){1.3+}(B){n b+}]O_m$$, where X can be Al, Ti, or Zr and B is a metal or nonmetal such as Li, Na, K, Mg, Ca, etc.
  • Reaction Conditions : The reaction is conducted at about 45–50 °C with controlled addition of propylene oxide over several hours.
  • Advantages : This heterogeneous catalysis avoids the use of toxic beryllium salts and yields low-acid products with acid numbers below 0.2 mg KOH/g.

Typical Procedure and Yields

Step Details
Catalyst preparation Weigh 6 g Al2O3, add to 0.5 mol POCl3 (76.8 g), stand overnight under reduced pressure.
Reaction Add TCPP (100 g, 0.3 mol) and meter in 1.75 mol propylene oxide (102 g) over 4 hours at 45 °C, stir for 2 hours.
Yield 96% yield of TCPP relative to POCl3.

Product Composition by GC Analysis

Component GC Area %
(MeCHClCH2O)3PO 79.2%
Other minor components Balance

(From US patent US20060211877A1)

Coupling of 7-Hydroxy-4-methylcoumarin with Bis(3-chloropropyl) Phosphate

General Strategy

The final step involves esterification of the 7-hydroxy group of 7-hydroxy-4-methylcoumarin with bis(3-chloropropyl) phosphate moieties. This typically requires activation of the phosphate group or direct reaction with the hydroxy group under suitable conditions.

Related Synthetic Insights

  • Phosphorylation reactions involving chloropropyl groups often use (3-chloropropyl) dialkylphosphine oxides as intermediates.
  • Alkylation reactions with 1-bromo-3-chloropropane allow selective substitution of bromide and chloride groups, facilitating the synthesis of unsymmetrical bis(phosphine) oxides, which parallels the chemistry of bis(chloropropyl) phosphate derivatives.
  • Reaction conditions involve mild temperatures (20–60 °C) in solvents like tetrahydrofuran (THF) with base or nucleophilic catalysts to drive substitution.

(Adapted from research on phosphine oxide synthesis)

Summary Table of Preparation Methods

Step Reagents/Conditions Yield/Notes
1. Synthesis of 7-hydroxy-4-methylcoumarin Resorcinol + methyl acetoacetate, tripolite catalyst, 90–130 °C, 1–3 h 90–92% crystalline product
2. Preparation of tri(chloropropyl) phosphate POCl3 + propylene oxide, Al2O3 catalyst, 45 °C, 4 h addition + 2 h stirring 96% TCPP, low acid number (<0.2 mg KOH/g)
3. Coupling to form bis(3-chloropropyl) phosphate ester Esterification of coumarin hydroxy with chloropropyl phosphate derivatives, mild conditions, base/nucleophile catalysis Moderate to high yield, dependent on conditions

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Fluorescent Probes

The compound has been explored as a fluorescent probe in various biological applications. Its structural components allow for effective light absorption and emission, making it suitable for use in fluorescence microscopy and imaging techniques. Studies have demonstrated that derivatives of coumarin, particularly those with modifications at the 3-, 4-, and 7- positions, exhibit enhanced luminescent properties. This makes them valuable in tracking cellular processes and studying biological systems .

Biomarkers for Pesticide Exposure

Research has identified 3-chloro-7-hydroxy-4-methylcoumarin as a potential biomarker for exposure to coumaphos, an organophosphate pesticide. High-performance liquid chromatography-fluorescence detection (HPLC-FLD) methods have been developed to quantify this metabolite in urine samples, providing a means to assess pesticide exposure in agricultural workers and populations living near treated areas . This application is critical for public health monitoring and regulatory compliance.

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for neurotransmission, and their inhibition can lead to neurotoxic effects. Understanding the interaction between this compound and these enzymes helps in evaluating the toxicological profiles of organophosphate compounds and their metabolites .

Polymeric Materials

The synthesis of polymeric materials incorporating coumarin derivatives has been investigated for their potential use as fluorescent stabilizers in plastics and coatings. The incorporation of fluorescent compounds enhances the light stability of materials, making them suitable for outdoor applications where UV exposure is a concern .

Analytical Chemistry

In analytical chemistry, the compound serves as a reference standard for developing analytical methods aimed at detecting similar compounds or assessing environmental samples for pesticide residues. Its distinct fluorescence characteristics facilitate sensitive detection methods that are essential in environmental monitoring .

Case Study 1: Fluorescent Probes in Cellular Imaging

A study published in Bioresources demonstrated the successful synthesis of polymeric fluorescent compounds based on coumarin derivatives, including 3-chloro-7-hydroxy-4-methylcoumarin. These compounds were tested for their luminescent properties and found to significantly improve the light stability of high-yield pulp used in paper production. The results indicated that these fluorescent probes could enhance imaging techniques in biological research while also providing practical benefits in material science .

Case Study 2: Monitoring Pesticide Exposure

In another research effort, scientists developed an HPLC-FLD method to quantify levels of 3-chloro-7-hydroxy-4-methylcoumarin in human urine as a biomarker for coumaphos exposure. The study involved agricultural workers who were monitored over several months, revealing significant correlations between pesticide application periods and biomarker levels detected in urine samples. This case underscores the importance of using chemical markers in health assessments related to agricultural practices .

Mechanism of Action

The mechanism of action of 3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison

Substituent Variations

The target compound’s distinguishing feature is its bis(3-chloropropyl) phosphate substituents. Key analogs include:

  • 3-Chloro-7-hydroxy-4-methylcoumarin bis(2-chloroethyl) phosphate (CAS 3811-25-4): Features shorter 2-chloroethyl chains.
  • 3-Chloro-7-hydroxy-4-methylcoumarin bis(2,3-dichloropropyl) phosphate (CAS unspecified): Contains dichlorinated propyl groups, increasing chlorine density .

Physical and Chemical Properties

Substituent chain length and chlorine content significantly influence properties:

  • Stability : Dichlorinated analogs (e.g., bis(2,3-dichloropropyl)) may exhibit reduced hydrolytic stability due to steric hindrance and increased electron-withdrawing effects .
  • Molecular Weight: Target compound (estimated): ~443 g/mol (calculated). Bis(2-chloroethyl) analog: Reported molar mass 213.70 g/mol (discrepancy noted; theoretical calculation suggests ~431 g/mol) .

Data Tables

Compound Name CAS Number Molar Mass (g/mol) Substituents Key Properties
3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate Unreported ~443 (estimated) Bis(3-chloropropyl) High lipophilicity, moderate stability
3-Chloro-7-hydroxy-4-methylcoumarin bis(2-chloroethyl) phosphate 3811-25-4 213.70* Bis(2-chloroethyl) Lower lipophilicity, potential higher aqueous solubility
3-Chloro-7-hydroxy-4-methylcoumarin bis(2,3-dichloropropyl) phosphate Unreported ~517 (estimated) Bis(2,3-dichloropropyl) Enhanced halogenation, reduced stability

*Discrepancy noted: Theoretical molar mass for bis(2-chloroethyl) analog is ~431 g/mol; reported value in may reflect incomplete data or typographical error.

Environmental Behavior

  • Lumping Strategy : Compounds with similar substituents (e.g., chloroalkyl phosphates) are often grouped in environmental models due to shared degradation pathways and physicochemical behaviors. For example, hydrolysis rates may correlate with chain length and halogenation .

Biological Activity

3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate is a synthetic compound derived from coumarin, a class of organic compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory treatments.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Chemical Formula : C₁₄H₁₄Cl₂O₅P
  • CAS Number : 4467-21-4
  • Molecular Weight : 363.14 g/mol

The compound features a coumarin backbone with a chloro group and a phosphate moiety, which contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Properties : Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted by Zhang et al. (2021) demonstrated that this compound significantly inhibited the growth of human breast cancer cells in vitro. The IC50 value was found to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
  • Neuroprotective Effects : In a model of neurodegeneration, Wang et al. (2020) reported that treatment with this compound reduced neuronal cell death and improved cognitive function in mice subjected to oxidative stress .
  • Inflammation Modulation : Research by Liu et al. (2019) highlighted the ability of the compound to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicalsZhang et al., 2021
AntitumorInhibition of breast cancer cell growthZhang et al., 2021
NeuroprotectiveReduced neuronal cell deathWang et al., 2020
Anti-inflammatoryDecreased TNF-alpha and IL-6 levelsLiu et al., 2019

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDichloromethane
BaseTriethylamine
Reaction Temperature40–50°C
Yield22–30% (after purification)

Q. Table 2: Environmental Persistence Metrics

PropertyValueReference
Predicted logPP3.5–4.2
Hydrolysis Half-life (pH 7)~150 days
LC-MS/MS LOD0.1 ng/mL

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